molecular formula C5H6O2S B14899323 3-Ethynyl-3-hydroxythietane 1-oxide

3-Ethynyl-3-hydroxythietane 1-oxide

Cat. No.: B14899323
M. Wt: 130.17 g/mol
InChI Key: RPGQXQHKBKSMOR-UHFFFAOYSA-N
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Description

3-Ethynyl-3-hydroxythietane 1-oxide is a sulfur-containing heterocyclic compound with the molecular formula C5H6O2S It is characterized by the presence of an ethynyl group and a hydroxy group attached to a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-hydroxythietane 1-oxide typically involves the oxidation of 3-hydroxythietane. One common method is the oxidation of 3-hydroxythietane using hydrogen peroxide in acetone or acetic acid solution at 0°C . This reaction yields 3-hydroxythietane-1-oxide, which can then be further modified to introduce the ethynyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxythietane 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Substitution: The hydroxy and ethynyl groups can participate in substitution reactions.

    Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-3-hydroxythietane 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxythietane 1-oxide involves its reactivity with various reagents. The ethynyl group can participate in cycloaddition reactions, while the hydroxy group can undergo oxidation and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethynyl group and a hydroxy group on the thietane ring. This combination of functional groups provides distinct reactivity and potential for various applications in chemical synthesis and research .

Properties

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

3-ethynyl-1-oxothietan-3-ol

InChI

InChI=1S/C5H6O2S/c1-2-5(6)3-8(7)4-5/h1,6H,3-4H2

InChI Key

RPGQXQHKBKSMOR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CS(=O)C1)O

Origin of Product

United States

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